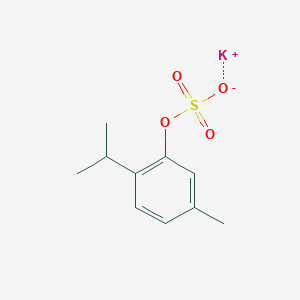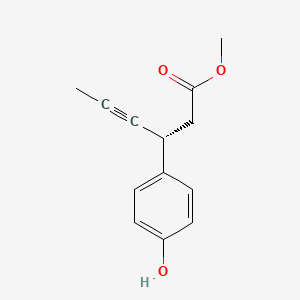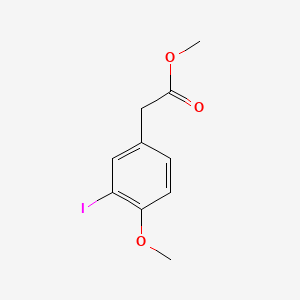
4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers) is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of Loxoprofen, which is widely used as an analgesic and anti-inflammatory drug. This compound is a mixture of two diastereomers, which have different spatial arrangements of atoms but the same molecular formula.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Loxoprofen Alcohol involves several steps, starting from Loxoprofen. The primary synthetic route includes the hydroxylation of Loxoprofen to introduce the hydroxyl group at the 4-position. This reaction typically requires specific catalysts and controlled reaction conditions to ensure the formation of the desired product. The reaction conditions often involve the use of organic solvents and temperature control to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy Loxoprofen Alcohol is scaled up using batch or continuous flow reactors. The process involves the same basic synthetic steps but is optimized for large-scale production. This includes the use of industrial-grade reagents, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy Loxoprofen Alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Loxoprofen.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of Loxoprofen.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Hydroxy Loxoprofen Alcohol has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of NSAIDs and their metabolites.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in pain and inflammation management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
The mechanism of action of 4-Hydroxy Loxoprofen Alcohol involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the formation of prostaglandins, which are mediators of pain, fever, and inflammation. By inhibiting COX enzymes, 4-Hydroxy Loxoprofen Alcohol reduces the production of prostaglandins, thereby alleviating pain and inflammation . The compound is metabolized in the body to its active form, which exerts the therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Loxoprofen: The parent compound, used widely as an NSAID.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Uniqueness
4-Hydroxy Loxoprofen Alcohol is unique due to its specific hydroxylation at the 4-position, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other NSAIDs. This structural modification can influence its metabolism, efficacy, and safety profile .
Propiedades
Número CAS |
88378-22-7 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.321 |
Nombre IUPAC |
2-[4-[(2,4-dihydroxycyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H20O4/c1-9(15(18)19)11-4-2-10(3-5-11)6-12-7-13(16)8-14(12)17/h2-5,9,12-14,16-17H,6-8H2,1H3,(H,18,19) |
Clave InChI |
COCTZXJHZDMRKU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)CC2CC(CC2O)O)C(=O)O |
Sinónimos |
2-(4-((2,4-Dihydroxycyclopentyl)methyl)phenyl)propanoic Acid; 4-[(2,4-Dihydroxycyclopentyl)methyl]-α-methylbenzeneacetic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B570330.png)
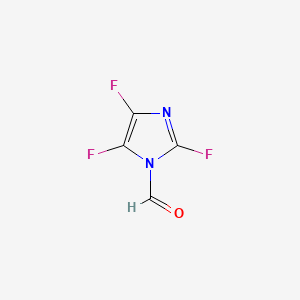
![[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B570335.png)
![(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol](/img/structure/B570339.png)
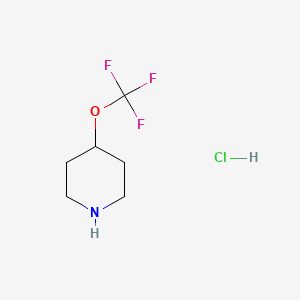
![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)
